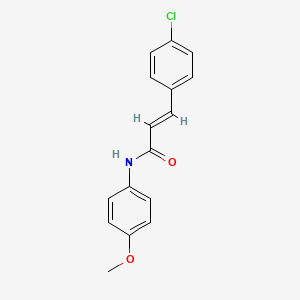

3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide

概要

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, including selective acidification, base-catalyzed reactions, and acylation methods. For example, the synthesis and separation of E and Z isomers of similar acrylamide compounds have been achieved through selective acidification of their sodium salts, controlling the solution's pH (Chenna et al., 2008). Additionally, the acylation of amines with acryloyl chloride has been demonstrated to yield acrylamides with high efficiency (Jia-cheng, 2012).

Molecular Structure Analysis

Molecular structure analysis, primarily through X-ray crystallography, provides insight into the compound's geometry and intermolecular interactions. For similar compounds, X-ray diffraction analyses have confirmed specific configurations and highlighted the role of intramolecular hydrogen bonds in stabilizing the molecular structure (Kara et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of acrylamides like 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide can be complex, with reactivity patterns influenced by the presence of functional groups. Research has explored the copolymerization of related monomers, highlighting the potential for creating polymers with unique properties (Mizuya et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for understanding the compound's behavior in various solvents and conditions. Studies on related compounds have measured solubilities in different solvent mixtures, aiding in the design of industrial processes and product formulations (Yao et al., 2010).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity towards different chemical groups and conditions, are essential for its application in synthesis and manufacturing. Kinetic and mechanism studies of reactions involving similar compounds provide insights into their chemical behavior and potential applications (Castro et al., 2001).

科学的研究の応用

Corrosion Inhibition

Acrylamide derivatives, including those related to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, have been explored for their corrosion inhibition properties. For instance, a study focusing on the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions found that these compounds can effectively inhibit corrosion, suggesting their potential application in this field (Abu-Rayyan et al., 2022).

Insecticidal Properties

Research on phenoxyacetamide derivatives, which include structural similarities to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, revealed potential insecticidal properties. These compounds showed significant efficacy against the cotton leafworm, Spodoptera littoralis, indicating their possible use in pest control (Rashid et al., 2021).

Antioxidant Activity

A study on the synthesis of chalcones containing N-arylacetamide groups, including derivatives of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, investigated their antioxidant activity. The findings suggested that these compounds possess significant antioxidant properties, comparable to that of ascorbic acid, highlighting their potential therapeutic applications (Nguyen et al., 2021).

Cytotoxicity Studies

Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those derived from 3-(4-methoxyphenyl)amino acrylamides, focused on their cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma. This suggests potential applications in developing anticancer therapies (Hassan et al., 2014).

Polymerization and Material Science

The spontaneous copolymerization of compounds like 3-(4-chlorophenyl) acrylamide with other agents can lead to the formation of novel polyamide materials with reactive functional groups. Such materials may have diverse applications in material science (Mizuya et al., 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-11H,1H3,(H,18,19)/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIXDMRSDTZYCF-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

![4-(1-azepanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5555917.png)

![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)